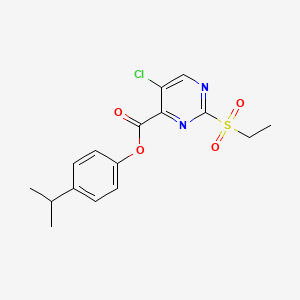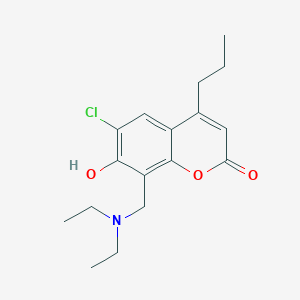![molecular formula C20H22N4O4S B11318953 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B11318953.png)
5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-甲氧基-3-(甲基磺酰胺基)苯基]-N-(3-甲基苄基)-1H-吡唑-3-甲酰胺是一种复杂的有机化合物,属于吡唑衍生物类。该化合物以其独特的结构为特征,包括甲氧基、甲基磺酰胺基和吡唑环。
准备方法
合成路线和反应条件
5-[4-甲氧基-3-(甲基磺酰胺基)苯基]-N-(3-甲基苄基)-1H-吡唑-3-甲酰胺的合成通常涉及多个步骤,包括吡唑环的形成以及甲氧基和甲基磺酰胺基的引入。一种常见的合成路线如下:
吡唑环的形成: 吡唑环可以通过肼与1,3-二羰基化合物在酸性或碱性条件下反应合成。
甲氧基的引入: 甲氧基可以通过在碱如碳酸钾存在下使用碘甲烷对羟基进行甲基化来引入。
甲基磺酰胺基的引入: 甲基磺酰胺基可以通过磺酰胺与碘甲烷在碱存在下反应来引入。
最终化合物的形成: 通过在适当条件下将吡唑衍生物与相应的苄胺衍生物偶联,可以获得最终化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率并降低成本。这可能包括使用更有效的催化剂、溶剂和反应条件。
化学反应分析
反应类型
5-[4-甲氧基-3-(甲基磺酰胺基)苯基]-N-(3-甲基苄基)-1H-吡唑-3-甲酰胺可以发生多种类型的化学反应,包括:
氧化: 甲氧基可以使用高锰酸钾等氧化剂氧化成羟基。
还原: 硝基(如果存在)可以使用氢气在钯催化剂存在下还原成胺。
取代: 甲基磺酰胺基可以与胺或硫醇等亲核试剂发生亲核取代反应。
常用试剂和条件
氧化: 高锰酸钾,酸性或碱性条件。
还原: 氢气,钯催化剂。
取代: 胺或硫醇等亲核试剂,合适的溶剂。
主要形成的产物
氧化: 形成羟基衍生物。
还原: 形成胺衍生物。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
5-[4-甲氧基-3-(甲基磺酰胺基)苯基]-N-(3-甲基苄基)-1H-吡唑-3-甲酰胺具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,如酶抑制或受体结合。
医学: 研究其潜在的治疗作用,如抗炎或抗癌特性。
工业: 用于开发新材料或用作化学反应中的催化剂。
作用机制
5-[4-甲氧基-3-(甲基磺酰胺基)苯基]-N-(3-甲基苄基)-1H-吡唑-3-甲酰胺的作用机制涉及其与特定分子靶标的相互作用,如酶或受体。该化合物可能通过结合酶的活性位点来发挥其作用,从而抑制其活性,或通过与受体相互作用来调节其信号通路。所涉及的具体分子靶标和通路可能因特定的生物学环境而异。
相似化合物的比较
类似化合物
5-[4-甲氧基-3-(甲基磺酰胺基)苯基]-1H-吡唑-3-甲酰胺: 一种在吡唑环上具有不同取代基的类似化合物。
N-(3-甲基苄基)-1H-吡唑-3-甲酰胺: 一种缺少甲氧基和甲基磺酰胺基的类似化合物。
独特性
5-[4-甲氧基-3-(甲基磺酰胺基)苯基]-N-(3-甲基苄基)-1H-吡唑-3-甲酰胺的独特之处在于同时存在甲氧基和甲基磺酰胺基,这使其具有独特的化学反应性和潜在应用。这些官能团与吡唑环和苄胺部分的组合为进一步的化学修饰和生物学研究提供了通用的支架。
属性
分子式 |
C20H22N4O4S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
3-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-13-5-4-6-14(9-13)12-22-20(25)17-11-16(23-24-17)15-7-8-18(28-3)19(10-15)29(26,27)21-2/h4-11,21H,12H2,1-3H3,(H,22,25)(H,23,24) |
InChI 键 |
XVQBZNFVVXMFTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11318870.png)
![1-(3-acetylphenyl)-4-[(2-chlorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318878.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11318890.png)
![4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11318892.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyridin-2-ylamino)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11318893.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318905.png)


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11318933.png)
![1-(4-fluorophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]ethanone](/img/structure/B11318934.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11318946.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11318948.png)
![5-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318954.png)
